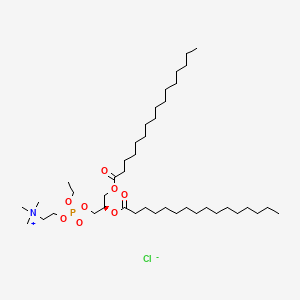
16:0 EPC (氯化物)
描述
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride is a cationic phospholipid. It is a derivative of phosphatidylcholine, where the phosphate group is esterified with an ethyl group. This compound is known for its low toxicity and biodegradability, making it a valuable component in various scientific and industrial applications .
科学研究应用
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid bilayers and membrane dynamics.
Biology: Employed in the formation of liposomes for drug delivery systems.
Medicine: Utilized in gene therapy as a transfection reagent.
Industry: Applied in the production of biodegradable surfactants and emulsifiers
作用机制
Target of Action
16:0 EPC (Chloride), also known as 1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162, is a saturated cationic lipid . Its primary targets are DNA and RNA . It functions as a transfecting agent, facilitating the delivery of these nucleic acids into cells .
Mode of Action
The compound interacts with its targets (DNA and RNA) by forming complexes, which are then able to cross the cell membrane . This interaction results in the delivery of the nucleic acids into the cell, enabling genetic manipulation or the introduction of new genetic material .
Result of Action
The primary result of 16:0 EPC (Chloride)'s action is the successful transfection of cells with DNA or RNA . This can lead to various molecular and cellular effects, depending on the nature of the introduced nucleic acids. For example, it could result in the expression of new proteins, the silencing of specific genes, or the production of RNA molecules with regulatory functions .
生化分析
Biochemical Properties
16:0 EPC (chloride) plays a significant role in biochemical reactions. It serves as a DNA and RNA transfecting agent . This means it can introduce nucleic acids into cells, a critical process in genetic engineering and gene therapy. It is also used as a co-adjuvant for preparing vaccines and promoting drug delivery
Cellular Effects
Its role as a DNA and RNA transfecting agent suggests that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The stability of 16:0 EPC (chloride) has been reported to be up to one year
准备方法
Synthetic Routes and Reaction Conditions
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride can be synthesized through the esterification of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with ethyl chloride. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride involves large-scale esterification processes. The compound is purified through crystallization and filtration techniques to achieve high purity levels. The final product is often stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ethyl group to an ethyl alcohol derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Ethyl alcohol derivatives.
Substitution: Hydroxyl or amine derivatives.
相似化合物的比较
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride can be compared with other similar compounds:
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Lacks the ethyl group, making it less effective in certain applications.
1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine: Contains unsaturated fatty acids, which affect its stability and membrane interactions.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Has shorter fatty acid chains, influencing its physical properties and applications
Conclusion
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and properties make it a valuable tool in research and industry.
属性
IUPAC Name |
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1/t40-,52?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTKXMLARLHZSM-WGVGMMHHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85ClNO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


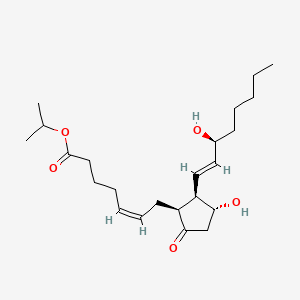
![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)
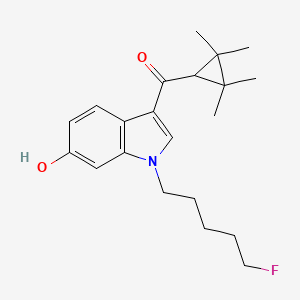
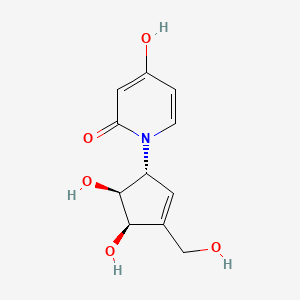
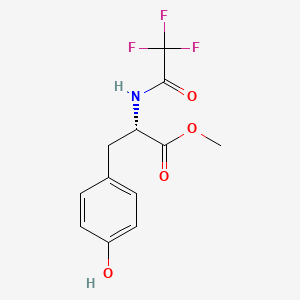


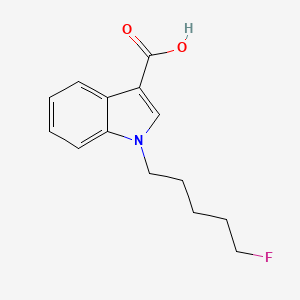
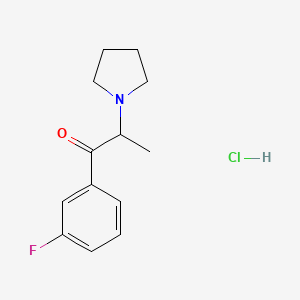
![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
